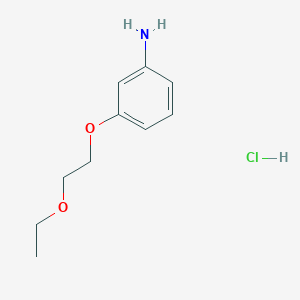

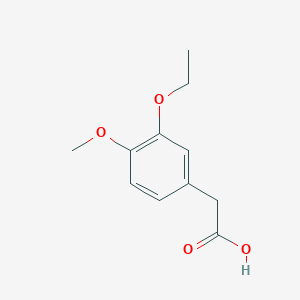

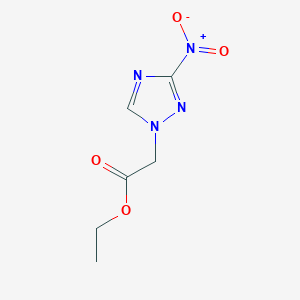

ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Overview

Description

1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse range of biological activities and are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds . The specific synthesis process can vary depending on the desired derivative .

Molecular Structure Analysis

1,2,4-Triazole compounds have a five-membered ring with three nitrogen atoms. The specific structure can vary depending on the substituents attached to the ring .

Chemical Reactions Analysis

1,2,4-Triazole compounds can undergo various chemical reactions, including reactions with acids, bases, and other compounds . The specific reactions can vary depending on the substituents attached to the ring .

Physical And Chemical Properties Analysis

1,2,4-Triazole compounds are generally stable and exhibit acceptable densities . Their specific physical and chemical properties can vary depending on the substituents attached to the ring .

Scientific Research Applications

Coordination Polymers and Ligand Synthesis Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate and related isomeric compounds have been used as multi-dentate ligands in the synthesis of coordination polymers with transition metals like Zn(II) and Ni(II). These coordination polymers exhibit diverse structures, including novel tetranuclear Zn4-based cluster-organic frameworks with three-dimensional interpenetrating diamond structures, highlighting the potential of these ligands in constructing complex and functional materials (Hu et al., 2016).

Corrosion Inhibition Derivatives of this compound have been investigated as ecological corrosion inhibitors for mild steel in acidic solutions. These novel triazole derivatives show excellent inhibition performance, with efficiencies up to 95.3%, indicating their potential as sustainable solutions for corrosion protection in industrial applications (Nahlé et al., 2021).

Cyclisation Reactions and Azolo[5,1-c][1,2,4]Triazines Formation this compound and related compounds have been used in cyclisation reactions to form azolo[5,1-c][1,2,4]triazines, a class of heterocyclic compounds with potential applications in various chemical domains. These reactions showcase the versatility of triazole derivatives in synthesizing complex cyclic structures (Gray et al., 1976).

Energetic Materials Synthesis Research has focused on synthesizing new energetic compounds using this compound derivatives. These compounds exhibit desirable properties such as a wide temperature range between melting points and decomposition temperatures, making them of interest for applications in energetic formulations (Nesterova et al., 2019).

Pharmaceutical Research Compounds derived from this compound have been explored for their pharmacological properties, including antimicrobial activities. These studies contribute to the development of new therapeutic agents based on triazole chemistry (Saini et al., 2009).

Mechanism of Action

Target of Action

Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a complex compound that has been studied for its potential applications in various fields

Mode of Action

Compounds with similar structures have been shown to interact with their targets in specific ways . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of enzyme

Biochemical Pathways

Compounds with similar structures have been shown to affect certain pathways . For instance, some triazole derivatives have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway

Pharmacokinetics

It is known that the polar nature of the triazole ring can improve the pharmacokinetic parameters of the compounds

Result of Action

Some studies have shown that similar compounds can induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase

Action Environment

It is known that the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °c

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c1-2-14-5(11)3-9-4-7-6(8-9)10(12)13/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKYMLBNYHCLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361576 | |

| Record name | ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70965-24-1 | |

| Record name | ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.